4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with an isopropoxy group and a pyrrolidinyl-thiazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Pyrrolidine Derivative Synthesis: The pyrrolidine ring can be introduced via a Mannich reaction, where a secondary amine, formaldehyde, and a ketone are reacted.
Coupling Reactions: The thiazole and pyrrolidine derivatives are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired pyrrolidinyl-thiazole intermediate.
Benzamide Formation: The final step involves the acylation of the intermediate with 4-isopropoxybenzoic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzamide or thiazole rings.
Reduction: Reduced forms of the benzamide or thiazole rings.
Substitution: Substituted benzamide or thiazole derivatives.
Scientific Research Applications
4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes by binding to proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyrrolidin-2-one derivatives: These compounds have a similar pyrrolidine ring and are known for their anticonvulsant properties.
Benzamide derivatives: Compounds with a benzamide core are widely studied for their therapeutic potential.
Uniqueness
4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Properties
IUPAC Name |
4-propan-2-yloxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12(2)22-15-5-3-13(4-6-15)16(21)19-14-7-9-20(11-14)17-18-8-10-23-17/h3-6,8,10,12,14H,7,9,11H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXERTQJOUZXPCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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